molecular formula C4N4Na2O4 B1141826 Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate CAS No. 113631-48-4

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate

Cat. No.: B1141826
CAS No.: 113631-48-4
M. Wt: 214.05
InChI Key:
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Description

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate is a chemical compound with the molecular formula C4H2N4Na2O4. It is a salt form of 1,2,4,5-tetrazine-3,6-dicarboxylic acid, characterized by its yellow-brown solid appearance. This compound is known for its unique reactivity and has been utilized in various scientific research applications, particularly in the fields of chemistry and materials science .

Mechanism of Action

Target of Action

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate is a complex compound with a variety of potential targets. It has been used as a bridging ligand towards silver (i) and copper (i) ions . All four nitrogen atoms were functional as lone pair donors leading to an unprecedented μ4-coordination of the ligands .

Mode of Action

The compound interacts with its targets primarily through its tetrazine unit. The tetrazine unit can be reversibly oxidized and reduced, which is accompanied by a drastic color change from yellow to pink and vice versa . This property makes it useful in applications such as optical sensor materials for the detection of oxidative agents .

Biochemical Pathways

It’s known that the compound can participate as dienes in the inverse electron demand (id) diels–alder cycloaddition reactions . This reaction is used for the convenient preparation of natural products, bioactive compounds, high energy materials, building blocks, and other heterocyclic compounds .

Pharmacokinetics

Its molecular weight of 21405 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its targets and mode of action. As an optical sensor material, it can detect oxidative agents, resulting in a color change . In coordination chemistry, it acts as a bridging ligand, leading to the formation of complex structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s optical sensor properties are likely to be affected by the presence and concentration of oxidative agents in the environment . Additionally, factors such as temperature, pH, and the presence

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 1,2,4,5-tetrazine-3,6-dicarboxylate typically involves the reaction of ethyl diazoacetate with sodium hydroxide. The process is carried out in a three-necked round-bottomed flask equipped with an overhead stirrer, thermometer, and addition funnel. Sodium hydroxide (320 g, 8 mol) is dissolved in water (500 mL), and ethyl diazoacetate (200 g, 1.75 mol) is added dropwise while maintaining the temperature between 60°C and 80°C. The reaction mixture is then cooled, and the resulting slurry is washed with ethanol and ether to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis described above can be scaled up with appropriate modifications to reaction vessels and conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitrous gases.

    Cycloaddition: Typical conditions involve the use of dienophiles or heterodienophiles under mild to moderate temperatures.

Major Products Formed

    Oxidation: The major product is the oxidized form of the tetrazine unit.

    Cycloaddition: The major products are cycloadducts formed from the reaction with dienophiles or heterodienophiles.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its salt form, which enhances its solubility in water and makes it more suitable for certain applications compared to its acid or ester derivatives. Its reversible redox properties and ability to participate in cycloaddition reactions further distinguish it from similar compounds .

Properties

IUPAC Name

disodium;1,2,4,5-tetrazine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N4O4.2Na/c9-3(10)1-5-7-2(4(11)12)8-6-1;;/h(H,9,10)(H,11,12);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENHORAEJXDWQQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(N=N1)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4N4Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655096
Record name Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113631-48-4
Record name Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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